3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine
Description
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a 4-methylthiazole moiety via a sulfanyl (-S-) bridge. This structure combines the conformational flexibility of piperidine with the aromatic and electronic properties of the thiazole ring, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C9H14N2S2 |
|---|---|
Molecular Weight |
214.4 g/mol |
IUPAC Name |
4-methyl-2-piperidin-3-ylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S2/c1-7-6-12-9(11-7)13-8-3-2-4-10-5-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
AHUQZIMLHXXZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 4-methyl-2-thiazolylthiol with piperidine under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes several characteristic reactions due to its heterocyclic structure and reactive sulfur atom:
Oxidation Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Sulfoxide formation | Hydrogen peroxide, m-chloroperbenzoic acid | Oxidized sulfanyl derivatives |
| Sulfone formation | Strong oxidizing agents (e.g., H₂O₂ in acidic conditions) | Sulfone analogs |
Oxidation typically occurs at the sulfanyl group, converting it to sulfoxides or sulfones. The thiazole ring remains intact unless harsh conditions are applied.
Reduction Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction of thiazole | Lithium aluminum hydride, sodium borohydride | Dihydrothiazole derivatives |
| Reduction of piperidine | Catalytic hydrogenation | Partially saturated piperidine analogs |
Reduction primarily targets the thiazole ring or the piperidine moiety, yielding dihydro derivatives. The sulfanyl group may remain unaffected under mild conditions.
Substitution Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic substitution at piperidine | Amines, thiols (under basic conditions) | Substituted piperidine derivatives |
| Electrophilic substitution at thiazole | Electrophiles (e.g., nitration reagents) | Substituted thiazole analogs |
The piperidine nitrogen and thiazole sulfur are reactive sites. Substitution at the piperidine nitrogen can introduce new functional groups, while thiazole substitution alters electronic properties.
Mechanistic Insights
While the exact mechanism of biological activity is not fully characterized, the sulfanyl group and thiazole ring are critical for interactions with molecular targets. Computational studies (e.g., DFT) suggest that electron-deficient groups in thiazole derivatives accelerate cycloaddition reactions, though such pathways are not directly observed in this compound .
Comparison of Reaction Conditions
| Parameter | Oxidation | Reduction | Substitution |
|---|---|---|---|
| Key Reagents | H₂O₂, mCPBA | LiAlH₄, NaBH₄ | Amines, thiols |
| Temperature | Room temp to reflux | Low to moderate | Varies by reagent |
| Solvent | Polar aprotic (e.g., DMF) | EtOH, THF | Polar aprotic or aqueous |
This table highlights the diversity of conditions required for each reaction type, emphasizing the compound’s adaptability in synthetic workflows.
Challenges and Industrial Considerations
-
Purity control : Separation of byproducts (e.g., sulfonamides) requires advanced techniques like chromatography.
-
Scalability : Continuous flow reactors and optimized coupling reagents (e.g., EDCI) are used for large-scale production.
Scientific Research Applications
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below highlights key differences between 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine and related compounds:
Functional and Pharmacological Differences
Bioactivity :
- The oxadiazole-containing analog (C₁₅H₂₀N₄O₃S) exhibits potent PI3Kγ inhibition (IC₅₀ = 12 nM), attributed to its oxadiazole ring and acetamide substituent, which enhance target binding .
- In contrast, this compound lacks such substituents, suggesting its activity may depend on the sulfanyl group’s interaction with cysteine residues or metal ions in enzymes .
Solubility and Stability: The dihydrochloride salt (C₁₀H₁₈Cl₂N₂S₂) demonstrates superior aqueous solubility compared to the free base due to ionic interactions .
Synthetic Accessibility :
Key Research Findings
- PI3Kγ Inhibition : The oxadiazole-containing analog (C₁₅H₂₀N₄O₃S) showed efficacy in inflammatory disease models, highlighting the importance of heterocyclic substituents for kinase targeting .
- Ligand-Protein Interactions : The fluorophenyl-pyridine-carboxamide analog (C₁₇H₁₃FN₄OS₂) binds to a protein target (PDB: 3A0I) with a Tanimoto coefficient of 0.71, indicating strong structural complementarity .
Biological Activity
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine is a compound that incorporates a thiazole moiety, known for its diverse biological activities. Thiazole derivatives have been extensively studied due to their potential therapeutic applications in various fields, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this compound by reviewing relevant research findings, case studies, and synthesizing data into informative tables.
Chemical Structure
The compound can be represented as follows:
This structure features a piperidine ring bonded to a thiazole unit, which is critical for its biological properties.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that those with similar structures to this compound exhibited potent activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably low for some derivatives, indicating strong antibacterial effects.
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Thiazole Derivative A | 10 | Escherichia coli |
| Thiazole Derivative B | 20 | Pseudomonas aeruginosa |
These results suggest that the presence of the thiazole moiety enhances the compound's antimicrobial efficacy .
Anticancer Activity
Research has shown that thiazole-containing compounds can exhibit significant anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (μM) | Type of Cancer |
|---|---|---|
| HT29 | 12.5 | Colorectal |
| MCF7 | 15.0 | Breast |
| A549 | 10.0 | Lung |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In animal models, compounds similar to this compound showed significant protective effects against induced seizures.
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| This compound | 18.4 | PTZ Seizure Model |
| Thiazole Derivative C | 15.0 | MES Seizure Model |
These findings indicate that this class of compounds may serve as potential therapeutic agents for epilepsy .
Case Studies and Research Findings
Several studies have highlighted the biological significance of thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited broad-spectrum antimicrobial activity with some compounds showing synergistic effects when combined with standard antibiotics .
- Anticancer Properties : Research indicated that certain thiazole derivatives were effective against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anticonvulsant Effects : In vivo studies revealed that thiazole-based compounds significantly reduced seizure frequency and duration in animal models compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
